molecular formula C12H15ClN2O B1326523 4-(4-Chlorobenzyl)-1,4-diazepan-5-one CAS No. 1076243-02-1

4-(4-Chlorobenzyl)-1,4-diazepan-5-one

Cat. No. B1326523
CAS RN: 1076243-02-1
M. Wt: 238.71 g/mol
InChI Key: JOFRNYDNUYDLBF-UHFFFAOYSA-N
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Description

The compound "4-(4-Chlorobenzyl)-1,4-diazepan-5-one" is a derivative of the 1,4-diazepan-5-one family, which is characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. The presence of a 4-chlorobenzyl group suggests potential for biological activity, as chlorinated benzyl groups are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones were synthesized from 2,7-diphenyl-1,4-diazepan-5-ones and N-benzyl-2,6-diphenylpiperidin-4-ones through two different routes . Although the exact synthesis of "this compound" is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a closely related compound, 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine, was determined using X-ray crystallography . The structure was found to be of the enamide form with diacylation on nitrogen. This suggests that "this compound" could also exhibit interesting structural features, potentially including similar diacylation patterns.

Chemical Reactions Analysis

While specific chemical reactions involving "this compound" are not provided, the literature does mention that compounds within this class have been subjected to molecular docking studies, indicating potential interactions with biological targets such as HIV-1 protease . This implies that the compound may also undergo chemical reactions relevant to biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly reported. However, the antibacterial activity of similar compounds has been screened, with one showing moderate activity against bacterial strains . This suggests that "this compound" may also possess antibacterial properties, which would be an important aspect of its physical and chemical profile.

Scientific Research Applications

Synthesis and Structural Characterization

1,4-Diazepine derivatives, including those related to 4-(4-Chlorobenzyl)-1,4-diazepan-5-one, have been synthesized and characterized, showcasing their potential in various therapeutic applications. These derivatives exhibit antimicrobial, anti-HIV, and anticancer activities. The synthesis often involves crystal structure determination by X-ray crystallographic methods, revealing that these compounds adopt specific conformations critical for their biological activity. For instance, a study detailed the synthesis and crystal structure of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) and its nitroso derivative (DIAZ2), highlighting their potential as drug molecules due to their ability to inhibit at the active site of the target protein NS5B RNA polymerase (Velusamy et al., 2015).

Pharmacological Potential

The pharmacological evaluation of 1,4-diazepine derivatives has shown promising results in terms of their analgesic and anxiolytic potentials. For example, novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were synthesized and evaluated, revealing compounds with significant analgesic and anxiolytic activities. These activities were attributed to their interactions with the GABAA receptor and the 5-HT2A receptor, suggesting a potential pathway for developing new therapeutic agents (Maltsev et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, “4-Chlorobenzyl chloride”, indicates that it may be harmful by inhalation, ingestion, or skin absorption. It is an irritant of the skin, eyes, and mucous membranes .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFRNYDNUYDLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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